molecular formula C21H21NO5S B349394 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone CAS No. 438486-71-6

1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone

Cat. No. B349394
M. Wt: 399.5g/mol
InChI Key: ZFZHVQBIAKTPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a useful research compound. Its molecular formula is C21H21NO5S and its molecular weight is 399.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of the compound can be achieved through a multi-step reaction pathway involving the condensation of several starting materials.

Starting Materials
3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid, 6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine, Ethyl chloroacetate, Triethylamine, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Wate

Reaction
Condensation of 3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid and ethyl chloroacetate in the presence of triethylamine to form ethyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoate..
Hydrolysis of ethyl 3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoate with hydrochloric acid to yield 3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid..
Condensation of 3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid and 6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine in the presence of triethylamine to form the desired product..
Purification of the product through acid-base extraction using hydrochloric acid and sodium hydroxide, followed by extraction with diethyl ether and drying over anhydrous sodium sulfate..
Recrystallization of the product from a suitable solvent to obtain pure compound..

properties

IUPAC Name

1-[9-(1,1-dioxothiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-12(23)18-13(2)27-21-16-6-4-3-5-15(16)20-17(19(18)21)9-22(11-26-20)14-7-8-28(24,25)10-14/h3-6,14H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZHVQBIAKTPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C5CCS(=O)(=O)C5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone

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